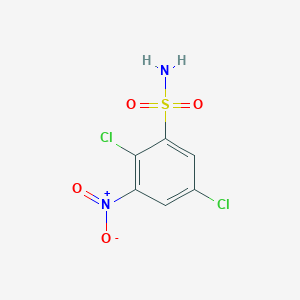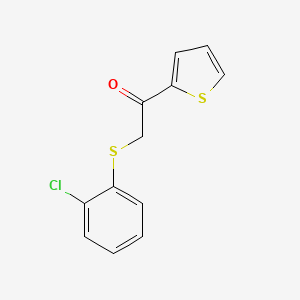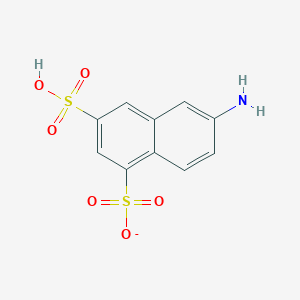
n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide is an organic compound with the molecular formula C9H19N3S It is a hydrazine derivative that features a cyclohexyl group and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide typically involves the reaction of cyclohexylamine with 2,2-dimethylhydrazine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The reaction is allowed to proceed at a specific temperature and pressure to yield this compound.
Cyclohexylamine: reacts with in the presence of a suitable solvent.
Carbon disulfide: is then added to the reaction mixture.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to achieve high yields and purity. This involves the use of advanced equipment and precise control of reaction parameters. The industrial production methods may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine or carbothioamide groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit certain enzymes involved in metabolic pathways.
Modulating signaling pathways: The compound may affect signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Inducing apoptosis: It may induce programmed cell death in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
n-Cyclohexyl-2-pyrrolidone: Another cyclohexyl derivative with different functional groups.
n-Cyclohexyl-2,2-dimethylhydrazinecarbothioamide: A closely related compound with similar structural features.
Uniqueness
n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19N3S |
|---|---|
Molecular Weight |
201.33 g/mol |
IUPAC Name |
1-cyclohexyl-3-(dimethylamino)thiourea |
InChI |
InChI=1S/C9H19N3S/c1-12(2)11-9(13)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H2,10,11,13) |
InChI Key |
ZHQHZZBPYUHSIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=S)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Iodopyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14897740.png)


![4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid](/img/structure/B14897762.png)








